molecular formula C26H20N2O2S B378772 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile

2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile

Cat. No.: B378772
M. Wt: 424.5g/mol
InChI Key: JDHUUGXVMBIFQW-HMAPJEAMSA-N
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Description

2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile is a complex organic compound that features a biphenyl group, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The biphenyl and dimethoxyphenyl groups can be introduced through Suzuki or Stille coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties might make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Biphenyl-4-yl-thiazol-2-yl)-3-phenyl-acrylonitrile: Lacks the dimethoxy groups, which might affect its reactivity and applications.

    2-(4-Biphenyl-4-yl-thiazol-2-yl)-3-(2,5-dimethoxy-phenyl)-propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.

Uniqueness

The presence of both the biphenyl and dimethoxyphenyl groups in 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile makes it unique compared to its analogs

Properties

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5g/mol

IUPAC Name

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C26H20N2O2S/c1-29-23-12-13-25(30-2)21(15-23)14-22(16-27)26-28-24(17-31-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15,17H,1-2H3/b22-14-

InChI Key

JDHUUGXVMBIFQW-HMAPJEAMSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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